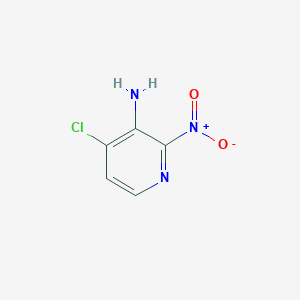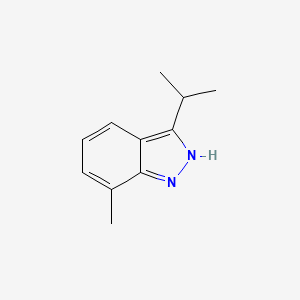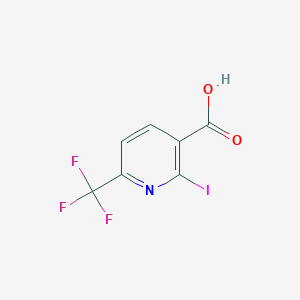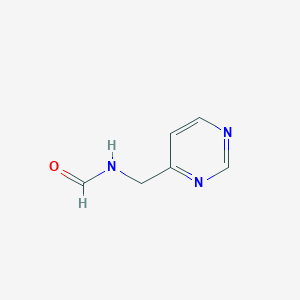
4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 4th position and a perchlorophenyl group at the 5th position of the indole ring, with an acetic acid moiety at the 3rd position. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine and perchlorophenyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
5-Fluoroindole: A fluorinated indole derivative with potential anticancer properties.
Perchlorophenylindole: An indole derivative with a perchlorophenyl group, studied for its biological activities.
Uniqueness: 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid is unique due to the combination of the fluorine and perchlorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H7Cl5FNO2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[4-fluoro-5-(2,3,4,5,6-pentachlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H7Cl5FNO2/c17-11-10(12(18)14(20)15(21)13(11)19)6-1-2-7-9(16(6)22)5(4-23-7)3-8(24)25/h1-2,4,23H,3H2,(H,24,25) |
InChI Key |
SJKAKDSLELCKBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)
![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)
![1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13114072.png)


![(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13114090.png)



![Imidazo[1,2-D][1,2,4]triazine](/img/structure/B13114101.png)




